molecular formula C18H18BF4N3O B13389734 8H-1,2,4-Triazolo[3,4-c][1,4]oxazinium, 5,6-dihydro-2-phenyl-5-(phenylmethyl)-, (5S)-, tetrafluoroborate(1-)

8H-1,2,4-Triazolo[3,4-c][1,4]oxazinium, 5,6-dihydro-2-phenyl-5-(phenylmethyl)-, (5S)-, tetrafluoroborate(1-)

Cat. No.: B13389734
M. Wt: 379.2 g/mol
InChI Key: ABHXPJSMRQQAIG-UHFFFAOYSA-N
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Description

(S)-5-Benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is of interest due to its potential pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] can be achieved through various synthetic routes. One common method involves the construction of the 1,2,4-triazole ring via azo coupling of diazoazoles with CH-active two-carbon synthons . Another approach is the annulation of the azole fragment to the 1,2,4-triazine ring . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-5-Benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-5-Benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] include:

The uniqueness of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18BF4N3O

Molecular Weight

379.2 g/mol

IUPAC Name

5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

InChI

InChI=1S/C18H18N3O.BF4/c1-3-7-15(8-4-1)11-17-12-22-13-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1

InChI Key

ABHXPJSMRQQAIG-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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